molecular formula C18H19N7O3S B10865046 2-(4-methoxyphenyl)-N'-({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide

2-(4-methoxyphenyl)-N'-({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide

Cat. No.: B10865046
M. Wt: 413.5 g/mol
InChI Key: QIJJPWGHDYDWRV-UHFFFAOYSA-N
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Description

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of methoxyphenyl, pyrazinyl, triazolyl, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 4-methoxyphenylacetyl intermediate: This can be achieved by reacting 4-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the triazolyl intermediate: The 4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazole moiety can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine and pyrazinecarboxylic acid.

    Coupling of intermediates: The final step involves coupling the 4-methoxyphenylacetyl intermediate with the triazolyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and related compounds.

    Substitution: Various substituted hydrazides and triazoles.

Scientific Research Applications

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups, such as 4-methoxyphenylacetic acid.

    Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole.

    Pyrazine derivatives: Compounds with pyrazine rings, such as pyrazinecarboxylic acid.

Uniqueness

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N7O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-[2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C18H19N7O3S/c1-25-17(14-10-19-7-8-20-14)23-24-18(25)29-11-16(27)22-21-15(26)9-12-3-5-13(28-2)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,21,26)(H,22,27)

InChI Key

QIJJPWGHDYDWRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NNC(=O)CC2=CC=C(C=C2)OC)C3=NC=CN=C3

Origin of Product

United States

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